5-Aminooxazole-4-carbonitrile
Overview
Description
5-Aminooxazole-4-carbonitrile is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in medicinal chemistry and material science. The compound is characterized by the presence of an oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, and a nitrile group attached to the fourth carbon of this ring. The amino group at the fifth position allows for further functionalization and the introduction of various substituents, which can lead to a wide range of biological activities and physicochemical properties.
Synthesis Analysis
The synthesis of 5-Aminooxazole-4-carbonitrile derivatives has been achieved through various methods. One approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, catalyzed by sodium hydroxide in ethanol, which can be facilitated by heating or ultrasonic irradiation . Another method employs a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition, leading to the formation of 5-amino-1,2,3-triazoles with excellent yields and high regioselectivity . Additionally, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which can be used to create triazole-based scaffolds . Microwave-mediated and flow chemistries have also been utilized to generate a library of 2-substituted-5-aminooxazole-4-carbonitriles, demonstrating the versatility of synthetic approaches .
Molecular Structure Analysis
The molecular structure of 5-Aminooxazole-4-carbonitrile derivatives has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) have been employed to confirm the structures of synthesized compounds . Density functional theory (DFT) calculations have been used to investigate the optimized structural parameters, spectroscopic properties, and electronic characteristics of these molecules .
Chemical Reactions Analysis
5-Aminooxazole-4-carbonitrile derivatives can undergo a variety of chemical reactions, enabling the synthesis of diverse compounds. For instance, the reaction with hydrazine hydrate can lead to the formation of different recyclization products depending on the substituents present on the oxazole ring . The interaction with amidines has been shown to yield 6-amino-8-azapurines, which are of preparative value .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Aminooxazole-4-carbonitrile derivatives have been explored through experimental and theoretical studies. The fluorescent properties of these compounds have been characterized, with absorption and emission spectra observed in various solvents . Nonlinear optical properties have also been evaluated, with some derivatives exhibiting hyperpolarizability values significantly higher than urea, indicating potential as nonlinear optical (NLO) materials . Additionally, the interaction of these compounds with different solvents has been investigated using solvatochromic methods .
Scientific Research Applications
Application 1: Anticancer Agents
- Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the synthesis of oxazolo[5,4-d]pyrimidine derivatives, which have potential as anticancer agents . These derivatives are structurally similar to nucleic purine bases and are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .
- Methods of Application : The novel oxazolo[5,4-d]pyrimidine derivatives were synthesized via formation of the pyrimidine ring in a two-step synthetic pathway .
- Results or Outcomes : These compounds were evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines, along with their P-glycoprotein-inhibitory ability and pro-apoptotic activity . In silico analysis identified their potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .
Application 2: Green Synthesis of Novel 5-Amino-bispyrazole-4-Carbonitriles
- Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles . This new procedure has notable advantages such as operational simplicity, excellent yields, short reaction time, easy work-up, eco-friendliness and nontoxic catalyst .
- Methods of Application : The synthesis of these compounds is achieved via a three-component mechanochemical reaction of synthesized azo-linked aldehydes or synthesized pyrazolecarbaldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .
- Results or Outcomes : The structures of the synthesized 5-amino-pyrazole-4-carbonitrile compounds were confirmed by 1H NMR, 13C NMR, and FTIR spectra and elemental analyses . The catalyst could be quickly recovered and reused for six cycles with almost consistent activity .
Application 3: Oxazole Recyclization
- Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the recyclization of oxazoles . This process involves the nitrile group at the C-4 position of the heterocycle .
- Methods of Application : The recyclization is achieved by treating (4-cyanooxazol-5-ylamino)acetates and corresponding acetamides with trifluoroacetic acid .
- Results or Outcomes : The recyclization results in the formation of 5-aminooxazole-4-carboxamide derivatives . The structures of these products have been confirmed for certain products which have been isolated in pure form .
Application 4: Synthesis of Novel 5-Amino-bispyrazole-4-Carbonitriles
- Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles . This new procedure has notable advantages such as operational simplicity, excellent yields, short reaction time, easy work-up, eco-friendliness and nontoxic catalyst .
- Methods of Application : The synthesis of these compounds is achieved via a three-component mechanochemical reaction .
- Results or Outcomes : The structures of the synthesized 5-amino-pyrazole-4-carbonitrile compounds were confirmed by 1H NMR, 13C NMR, and FTIR spectra and elemental analyses .
Application 5: Synthesis of Cyclic Oligopeptides
- Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the synthesis of cyclic oligopeptides . This process involves the nitrile group at the C-4 position of the heterocycle .
- Methods of Application : The synthesis is achieved by treating (4-cyanooxazol-5-ylamino)acetates and corresponding acetamides with trifluoroacetic acid .
- Results or Outcomes : The synthesis results in the formation of 5-aminooxazole-4-carboxamide derivatives . The structures of these products have been confirmed for certain products which have been isolated in pure form .
Application 6: Synthesis of Pyrazoles
- Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles . This new procedure has notable advantages such as operational simplicity, excellent yields, short reaction time, easy work-up, eco-friendliness and nontoxic catalyst .
- Methods of Application : The synthesis of these compounds is achieved via a three-component mechanochemical reaction .
- Results or Outcomes : The structures of the synthesized 5-amino-pyrazole-4-carbonitrile compounds were confirmed by 1H NMR, 13C NMR, and FTIR spectra and elemental analyses . The catalyst could be quickly recovered and reused for six cycles with almost consistent activity .
Safety And Hazards
Future Directions
The compound has potential applications in the field of medicinal chemistry. For instance, oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases and contain a pharmacologically favorable isoxazole substituent at position 2, have shown potential as anticancer agents .
properties
IUPAC Name |
5-amino-1,3-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJSRMVCZHYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299918 | |
Record name | 5-aminooxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminooxazole-4-carbonitrile | |
CAS RN |
5098-15-7 | |
Record name | 5098-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-aminooxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3-oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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